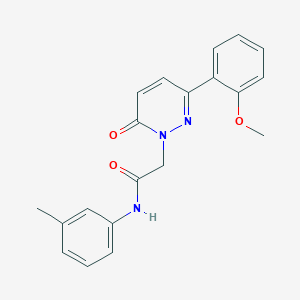
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide, also known as MPA or MPAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been found to exhibit potent pharmacological properties that make it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to reduce the expression of MMPs, which are involved in tissue remodeling and repair. In addition, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized using standard laboratory techniques. This compound has also been found to exhibit potent pharmacological properties, which make it a promising candidate for drug development. However, this compound has some limitations for lab experiments. The compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its toxicity, which makes it important to conduct further research in this area.
Future Directions
There are several future directions for the research on 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide. One of the directions is to study the toxicity of the compound in more detail. Another direction is to investigate the potential of this compound as a drug for the treatment of cancer and inflammatory diseases. Further research is also needed to understand the mechanism of action of this compound and to identify potential targets for drug development. In addition, the synthesis of analogs of this compound may lead to the development of novel drugs with improved pharmacological properties.
Conclusion:
In summary, this compound is a synthetic compound that exhibits potent pharmacological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, and it has shown promising results in various research studies. The synthesis of this compound involves the reaction of 2-amino-3-(2-methoxyphenyl) pyridazine-6-one with N-(m-tolyl) acetamide in the presence of a catalyst. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, and further studies are needed to fully understand the potential of this compound for drug development.
Synthesis Methods
The synthesis of 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide involves the reaction of 2-amino-3-(2-methoxyphenyl) pyridazine-6-one with N-(m-tolyl) acetamide in the presence of a catalyst. The reaction yields this compound as a white crystalline solid, which can be purified using various techniques such as recrystallization and column chromatography. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods.
Scientific Research Applications
2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(m-tolyl)acetamide has been extensively studied for its pharmacological properties, and it has shown promising results in various research studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been found to reduce inflammation in animal models.
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-6-5-7-15(12-14)21-19(24)13-23-20(25)11-10-17(22-23)16-8-3-4-9-18(16)26-2/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFOKUMKHXAWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2950092.png)
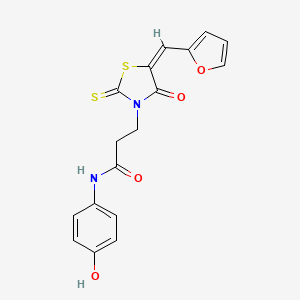
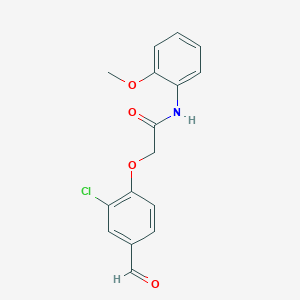
![Ethyl 5-(([1,1'-biphenyl]-4-carbonyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2950102.png)
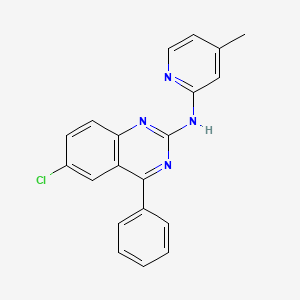

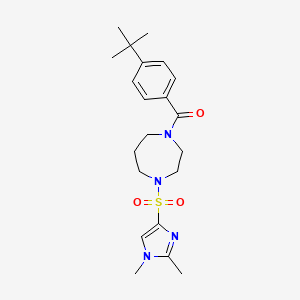
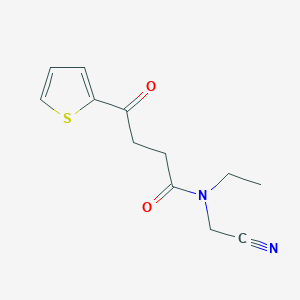
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)

